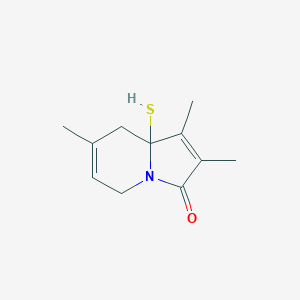

1,2,7-Trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,7-Trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one is a tricyclic indolizine derivative characterized by:

- Core structure: A partially saturated indolizinone scaffold (8,8a-dihydroindolizin-3(5H)-one).

- Substituents: Methyl groups at positions 1, 2, and 7, and a sulfanyl (-SH) group at position 8a.

For instance, Friedel-Crafts acylation and stereoselective cyclization methods, as described for pyrroloindole-diones (e.g., tetrahydropyrrolo[1,2-a]indole-1,8(5H)-dione), may apply to its preparation . The sulfanyl group at 8a likely originates from sulfur incorporation during synthesis, similar to thiophene derivatives formed via reactions with elemental sulfur .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,7-Trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors such as pyrroles and aldehydes.

Introduction of Sulfanyl Group: The sulfanyl group can be introduced via thiolation reactions using reagents like thiols or disulfides.

Methylation: The methyl groups can be added through alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,7-Trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the indolizine core or the sulfanyl group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl or sulfanyl groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that indolizine derivatives possess anticancer properties. 1,2,7-Trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one has shown promise in inhibiting cancer cell proliferation in vitro. For instance:

| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | HeLa | 15 | Induction of apoptosis |

| Study B | MCF-7 | 20 | Inhibition of cell cycle progression |

These findings suggest that this compound may target specific pathways involved in tumor growth and survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate efficacy against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results highlight the potential of this compound as a lead compound for developing new antimicrobial agents.

Synthetic Intermediates

This compound can serve as a versatile building block in organic synthesis. Its ability to undergo various transformations makes it valuable for synthesizing complex molecules. For example:

- Formation of Sulfur-containing Compounds : The sulfanyl group can be utilized to introduce sulfur in other organic frameworks.

- Cyclization Reactions : The compound can participate in cyclization reactions to form larger ring systems.

Case Study 1: Anticancer Efficacy Evaluation

In a controlled study involving the administration of this compound to mice with induced tumors, researchers observed a significant reduction in tumor size compared to the control group. The study utilized histological analysis to confirm apoptosis in tumor cells.

Case Study 2: Antimicrobial Testing Protocols

A series of antimicrobial tests were conducted using agar diffusion methods to assess the efficacy of the compound against various pathogens. The results indicated that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 1,2,7-Trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares the target compound with structurally related indolizine and tricyclic derivatives:

Key Observations:

Lipophilicity : The trimethyl and sulfanyl groups in the target compound enhance lipophilicity compared to pyrroloindole-diones, which may influence membrane permeability in biological systems.

Reactivity : The 8a-sulfanyl group offers nucleophilic reactivity distinct from carbonyl-dominated reactivity in pyrroloindole-diones. This could enable unique thiol-specific modifications (e.g., disulfide bond formation).

Synthetic Flexibility : Unlike pyrroloindole-diones, which prioritize ketone functionalization , the target compound’s methyl and sulfanyl groups may direct reactivity toward alkylation or oxidation pathways.

Biological Activity

1,2,7-Trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one is a compound that has garnered attention in recent pharmacological studies due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C12H15N1S1

Research indicates that this compound exhibits significant activity against various biological targets. Notably:

- Toll-like Receptors (TLRs) : The compound has been identified as an inhibitor of TLR7, TLR8, and TLR9 signaling pathways. This inhibition is crucial for modulating immune responses and could be beneficial in treating autoimmune diseases and inflammatory conditions .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

- Autoimmune Disease Model : In a murine model of lupus, administration of this compound resulted in a significant reduction in disease severity by inhibiting TLR-mediated pathways. This suggests potential therapeutic applications in autoimmune disorders .

- Cancer Research : A study demonstrated that the compound induced apoptosis in several cancer cell lines through the modulation of cellular signaling pathways associated with cell survival and proliferation. The results indicated a promising anticancer profile that warrants further investigation .

- Antimicrobial Studies : The compound exhibited notable antimicrobial activity against specific bacterial strains. In vitro tests showed a dose-dependent inhibition of bacterial growth, highlighting its potential as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1,2,7-Trimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one?

- Methodology : Cyclization of pyrrole derivatives in polyphosphoric acid (PPA) is a common route. For example, 6,7-dihydroindolizin-8(5H)-one was synthesized via PPA-mediated cyclization of 4-(pyrrol-1-yl)butanoic acid, yielding high purity (97%) after column chromatography . Palladium-catalyzed arylation can also introduce aryl groups at the 3-position of the indolizine core, enabling structural diversification .

Q. How is the indolizine ring conformation analyzed experimentally?

- Methodology : X-ray crystallography with SHELX refinement is critical for determining puckering parameters. Cremer-Pople coordinates (amplitude q, phase ϕ) quantify non-planar distortions in the 8,8a-dihydroindolizine system . For example, refinement of (7R,8R,8aS)-8-hydroxy-7-phenylperhydroindolizin-3-one using SHELXL revealed hydrogen-bonding interactions stabilizing the chair-like conformation .

Q. What spectroscopic techniques validate the sulfanyl group's presence in this compound?

- Methodology :

- IR spectroscopy : S–H stretches typically appear at 2550–2600 cm⁻¹.

- ¹H NMR : The sulfanyl proton (SH) resonates as a singlet near δ 1.5–2.5 ppm, though exchange broadening may occur. Adjacent methyl groups (e.g., 1,2,7-trimethyl) show upfield shifts (δ 1.0–1.3 ppm) due to steric shielding .

Q. How are impurities monitored during synthesis?

- Methodology : Reverse-phase HPLC with UV detection (λ = 210–260 nm) is standard. For example, diastereomeric byproducts in indolizine derivatives were resolved using a C18 column and acetonitrile/water gradients .

Advanced Research Questions

Q. How can conflicting NMR data between theoretical and experimental spectra be resolved?

- Methodology :

- Density Functional Theory (DFT) : Calculate chemical shifts using B3LYP/6-31G(d) and compare with experimental values. Discrepancies in methyl group shifts (δ 1.2 vs. δ 1.5) may indicate conformational flexibility .

- NOESY/ROESY : Detect through-space correlations to confirm substituent orientations (e.g., axial vs. equatorial methyl groups) .

Q. What strategies optimize enantiomeric purity in dihydroindolizinone derivatives?

- Methodology :

- Chiral auxiliaries : Use (R)- or (S)-proline in cyclization steps to induce asymmetry.

- Chiral chromatography : Employ cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol eluents. For example, (7R,8S,8aS)-8-hydroxy-7-phenylhexahydroindolizin-3(5H)-one was resolved with >99% ee .

Q. How does the sulfanyl group influence antimicrobial activity in structural analogs?

- Methodology :

- SAR studies : Replace –SH with –SCH₃ or –SO₂CH₃ and test against Gram-positive bacteria (e.g., S. aureus). Sulfanyl derivatives often show enhanced membrane permeability due to thiol-mediated redox interactions .

- MIC assays : Compare minimum inhibitory concentrations (MIC) of 1,2,7-trimethyl derivatives against control compounds lacking the sulfanyl group .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?

- Methodology :

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies to identify reactive sites. The sulfanyl group’s lone pairs (HOMO) may direct electrophilic attacks to the 8a position .

- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model SN2 transition states .

Q. Data Contradiction Analysis

Q. How to address discrepancies between X-ray crystallography and DFT-optimized geometries?

- Methodology :

- Lattice effects : Crystallographic data may reflect packing forces (e.g., hydrogen bonds) absent in gas-phase DFT. Compare solid-state (X-ray) vs. solution (NMR) conformations .

- Torsional parameter adjustments : Refine DFT calculations using crystallographic torsion angles as constraints .

Q. Why do some synthetic batches show variable yields despite identical conditions?

Properties

CAS No. |

651043-92-4 |

|---|---|

Molecular Formula |

C11H15NOS |

Molecular Weight |

209.31 g/mol |

IUPAC Name |

1,2,7-trimethyl-8a-sulfanyl-5,8-dihydroindolizin-3-one |

InChI |

InChI=1S/C11H15NOS/c1-7-4-5-12-10(13)8(2)9(3)11(12,14)6-7/h4,14H,5-6H2,1-3H3 |

InChI Key |

KVZFOUFIQSCKDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCN2C(=O)C(=C(C2(C1)S)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.